甲氧基丙酸甲酯

描述

Methoxypropyl acetate, also known as 1-Methoxy-2-propyl acetate or Propylene glycol monomethyl ether-1, 2-acetate, is a medium-volatility solvent with a mild odour . It does not contain any hydroxyl groups and has good solvent power for numerous resins and dyes . Its main applications are in the coatings and printing inks, where it can replace ethoxyethyl acetate in many cases .

Synthesis Analysis

Methoxypropyl acetate is produced when ethylene, or propylene, oxide is reacted with alcohol. This forms glycol monoethers which are then esterified with acetic acid to produce Methoxypropyl acetate .

Molecular Structure Analysis

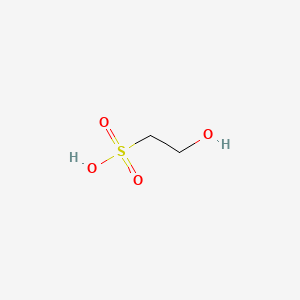

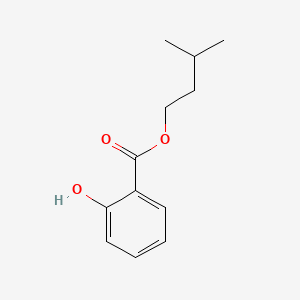

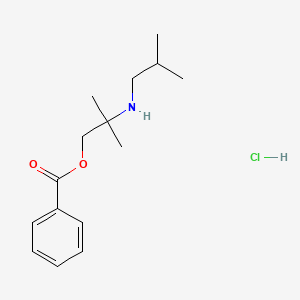

The molecular formula of Methoxypropyl acetate is C6H12O3 . The average mass is 132.158 Da and the monoisotopic mass is 132.078644 Da .

Chemical Reactions Analysis

By virtue of its ether and ester groups, Methoxypropyl acetate enters into reactions that are characteristic of ethers and esters . It displays their solvent power and dissolves numerous natural and synthetic resins, waxes, fats, and oils .

Physical And Chemical Properties Analysis

Methoxypropyl acetate is a clear, slightly hygroscopic liquid with a mild odour . It is freely miscible with most common organic solvents, but has only limited miscibility with water . It has a specific gravity of 0.965 and a flash point of 42° C (closed cup) .

科学研究应用

柴油燃料添加剂

甲氧基丙酸甲酯 (MPA) 已被研究其作为柴油燃料添加剂的潜力。研究表明,当添加到柴油中时,它可以减少废气烟雾,从而产生更清洁的排放。一项研究调查了不同浓度的 MPA 对发动机性能的影响,结果表明它可以降低最大缸压,缩短点火延迟和燃烧持续时间,并减少烟雾、碳氢化合物 (HC) 和一氧化碳 (CO) 的排放 (龚延峰 等人,2007)。

涂料和颜料

在涂料和颜料领域,MPA 发挥着重要作用。一项研究重点关注使用 MPA 作为介质的颜料浆料组装体的稳定性和性能。它使用逆气相色谱和热分析等技术来检查这些涂料配方中的相互作用,深入了解它们的稳定性和分散性能 (J. Guthrie & M. Kunaver, 1994)。

药物应用

MPA 的相关性也延伸到药物应用。在对醋酸纤维素邻苯二甲酸酯/羟丙基纤维素共混物的研究中,研究了其影响流变性能和微观结构的作用。这项研究涉及原子力显微镜和傅里叶变换红外光谱等技术,对于理解 MPA 在医药领域的应用(特别是在药物制剂和递送系统中)具有价值 (A. Dobos 等人,2012)。

化学合成和催化

MPA 在化学合成和催化中的应用是另一个重要领域。研究证明了它在选择性保护糖和寡糖中的应用,这在各种合成过程中至关重要。例如,与 MPA 相关的化合物 2-甲氧基丙烯被用于在动力学控制下将碳水化合物转化为环状异丙基缩醛。该过程在部分受保护的糖的合成中特别有价值,部分受保护的糖是化学合成中的重要中间体 (E. Fanton 等人,1980)。

生化研究

在生化研究中,MPA 及其相关化合物已被用作研究酶促反应的工具。一项研究使用 MPA 的衍生物甲氧胺来研究尿嘧啶-DNA 糖基化酶和 AP 末端脱氧核糖核酸内切酶催化的反应。这项研究提供了对 DNA 修复机制的见解,并可能对理解遗传稳定性和突变有影响 (M. Liuzzi & M. Talpaert-Borlé, 1985)。

环境监测

MPA 及其衍生物也用于环境监测。例如,开发了一种生物电化学传感器来监测醋酸盐,这是厌氧消化过程中甲烷生成的关键中间体。该传感器使用微生物电化学系统,展示了 MPA 衍生物在环境监测和生物过程控制中的潜力 (郝孙等人,2019)。

职业健康

在职业健康方面,研究评估了工人接触各种溶剂的情况,包括 MPA 及其衍生物。这些研究对于理解和减轻与长期接触工业化学品相关的风险至关重要 (李硕元 等人,2014)。

作用机制

安全和危害

Methoxypropyl acetate is flammable and its vapors may form explosive mixtures with air . Vapors may travel to the source of ignition and flash back. Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . It is advised to handle in accordance with good industrial hygiene and safety practice .

未来方向

Methoxypropyl acetate has several applications in industries such as coatings, printing inks, adhesives, ball pen pastes, dyes in furniture polishes or wood stains, dye solutions and pastes for printing and colouring leather and textiles . It is also used as a binder for core sands in foundries . As it has good solvent power for many resins and dyes, it is expected to find more applications in the future .

属性

IUPAC Name |

1-methoxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-6(8-3)9-5(2)7/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXXZBQODQDCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxypropyl acetate | |

CAS RN |

84540-57-8 | |

| Record name | Isopropylene glycol monomethyl ether acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxypropyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。